molecular formula C8H11Cl2NO B574021 Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- CAS No. 171074-93-4

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)-

Cat. No.: B574021
CAS No.: 171074-93-4
M. Wt: 208.082
InChI Key: VYTIVJJQSYZVAZ-DDWIOCJRSA-N
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Description

Properties

IUPAC Name

(1S)-2-amino-1-(2-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTIVJJQSYZVAZ-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718696
Record name (1S)-2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171074-93-4
Record name (1S)-2-Amino-1-(2-chlorophenyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of 2-chloroacetophenone using a chiral reducing agent to obtain the desired chiral alcohol. Another approach involves the reductive amination of 2-chlorobenzaldehyde with a suitable amine source in the presence of a reducing agent.

Industrial Production Methods

Industrial production of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- often employs catalytic hydrogenation or enzymatic reduction processes to achieve high enantioselectivity and yield. These methods are optimized for large-scale production, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloroacetophenone or 2-chlorobenzaldehyde.

    Reduction: Formation of 2-chloroethylamine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H14_{14}ClN\O
  • Molecular Weight : Approximately 208.085 g/mol
  • IUPAC Name : (1S)-2-amino-1-(2-chlorophenyl)ethanol hydrochloride

The compound's reactivity is attributed to its functional groups, which facilitate various chemical reactions essential for synthesizing derivatives and exploring its potential applications in pharmaceuticals and materials science.

Active Pharmaceutical Ingredient

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- has been identified as a potential active pharmaceutical ingredient due to its structural characteristics that suggest interactions with biological targets. Preliminary studies indicate that it may exhibit various biological activities, including:

  • Antimicrobial Activity : The compound's chlorinated structure may enhance its efficacy against certain pathogens.
  • Antitumor Potential : Similar compounds have shown promise in cancer therapy, warranting further investigation into this compound's effects on tumor cells.

Drug Synthesis Intermediate

The compound can also serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry. For example, it can be utilized to synthesize derivatives with modified biological activities or improved pharmacokinetic properties .

Case Studies

  • Cholinesterase Inhibition : Research has indicated that derivatives of similar compounds exhibit acetylcholinesterase inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. Further studies are needed to explore if benzenemethanol can similarly inhibit this enzyme effectively .
  • Antitumor Activity : Investigations into structurally related compounds have demonstrated their antitumor effects in murine models. This suggests that benzenemethanol may possess similar properties that could be harnessed for cancer treatment .

Material Science Applications

Benzenemethanol's unique properties allow it to be explored in materials science as well. Its functional groups can facilitate the development of new materials with specific properties such as:

  • Polymer Chemistry : The compound can be used in the synthesis of polymers where its chlorinated structure may impart desirable characteristics.
  • Nanotechnology : Its reactivity can be exploited to create nanomaterials for drug delivery systems or diagnostic applications.

Mechanism of Action

The mechanism of action of Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylpropanolamine Hydrochloride
  • Structure: (±)-2-Amino-1-phenylpropan-1-ol hydrochloride.
  • Molecular Formula: C₉H₁₃NO·HCl (MW: 201.70 g/mol) .
  • Key Differences :
    • Lacks the 2-chloro substituent on the benzene ring.
    • Contains a racemic mixture (R,S) vs. the enantiopure (S)-configuration of the target compound.
  • Pharmacological Use : Sympathomimetic agent for nasal decongestion and appetite suppression .
(−)-Ephedrine Hydrochloride
  • Structure: (1S,2R)-2-Methylamino-1-phenylpropan-1-ol hydrochloride.
  • Molecular Formula: C₁₀H₁₅NO·HCl (MW: 201.70 g/mol) .
  • Key Differences: Substituted with a methylamino (-NHCH₃) group instead of aminomethyl (-CH₂NH₂). No halogen (chlorine) on the aromatic ring.
  • Pharmacological Use : Bronchodilator and stimulant .
Phenylephrine Hydrochloride
  • Structure: (R)-3-Hydroxy-α-[(methylamino)methyl]benzenemethanol hydrochloride.
  • Molecular Formula: C₉H₁₃NO₂·HCl (MW: 203.67 g/mol) .
  • Key Differences: Contains a 3-hydroxy substituent on the benzene ring. Methylamino (-NHCH₃) group instead of primary amine (-CH₂NH₂).
  • Pharmacological Use : Nasal decongestant and mydriatic agent .
Clorprenaline (Isoprophenamine)
  • Structure: 2-Chloro-α-[(isopropylamino)methyl]benzyl alcohol.
  • Molecular Formula: C₁₁H₁₆ClNO (MW: 213.70 g/mol) .
  • Key Differences: Substituted with an isopropylamino (-NHCH(CH₃)₂) group. Non-salt form (free base) vs. hydrochloride salt.
  • Pharmacological Use : Bronchodilator in asthma treatment .
Clopidogrel Hydrochloride Analog
  • Structure: (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.
  • Molecular Formula : C₁₆H₁₇ClN₂O₂S·HCl (MW: 385.75 g/mol) .
  • Key Differences :
    • Incorporates a thiophene ring and ester group.
    • Larger molecular framework with additional functional groups.
  • Pharmacological Use : Antiplatelet agent (structural analog of clopidogrel) .

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Use
Target Compound C₈H₁₀ClNO·HCl 208.08 2-Cl, -CH₂NH₂·HCl Research intermediate
Phenylpropanolamine HCl C₉H₁₃NO·HCl 201.70 -CH₂CH(NH₂)CH₃·HCl Decongestant
(−)-Ephedrine HCl C₁₀H₁₅NO·HCl 201.70 -CH(CH₃)NHCH₃·HCl Bronchodilator
Phenylephrine HCl C₉H₁₃NO₂·HCl 203.67 3-OH, -CH₂NHCH₃·HCl Decongestant, mydriatic
Clorprenaline C₁₁H₁₆ClNO 213.70 2-Cl, -CH₂NHCH(CH₃)₂ Bronchodilator
Clopidogrel analog C₁₆H₁₇ClN₂O₂S·HCl 385.75 2-Cl, thiophene-ethylamino Antiplatelet
Key Observations:

Amino Group Variations: Primary amine (-CH₂NH₂·HCl) in the target compound may increase hydrogen-bonding capacity vs. tertiary amines (e.g., ephedrine’s -NHCH₃), affecting receptor binding .

Salt Forms : Hydrochloride salts improve aqueous solubility, critical for formulation stability .

Biological Activity

Benzenemethanol, a-(aminomethyl)-2-chloro-, hydrochloride, (S)- is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its neuroprotective properties, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a benzyl alcohol moiety with an amino group and a chlorine substituent. Its chiral nature (S-enantiomer) may influence its biological interactions and efficacy. The presence of the chlorine atom is significant in modulating the compound's pharmacological profile.

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of compounds related to benzenemethanol derivatives. For instance, aromatic carbamates derived from similar structures have demonstrated the ability to protect neuronal cells from apoptosis. A notable study reported that certain derivatives could protect up to 80% of neurons against etoposide-induced cell death at concentrations as low as 100 nM, primarily through the upregulation of anti-apoptotic proteins such as Bcl-2 and the induction of autophagy via Beclin 1 activation .

The neuroprotective mechanisms are thought to be multimodal:

  • Bcl-2/Bax Ratio Modulation : The compounds increase the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic), shifting the cellular environment towards survival .
  • Autophagy Induction : Activation of autophagy pathways helps in cellular repair and survival during stress conditions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzylamine moiety significantly affect biological activity. For example, substituting different groups on the benzyl ring alters potency against neurodegenerative pathways. The presence of chlorine at specific positions has been shown to enhance activity while maintaining desirable physicochemical properties for central nervous system (CNS) therapeutics .

Case Studies

  • Neuroprotection in Cell Models : In vitro studies using human induced pluripotent stem cell-derived neurons demonstrated that certain derivatives could significantly reduce cell death under stress conditions, showcasing their potential for treating neurodegenerative diseases.
  • Inhibition Studies : Compounds similar to benzenemethanol have been evaluated for their ability to inhibit neurotoxin activities, providing insights into their therapeutic potential against conditions like botulism .

Comparative Biological Activity Table

CompoundIC50 (μM)Mechanism of ActionNotes
Benzenemethanol Derivative A0.1Bcl-2/Bax modulationHigh neuroprotective effect
Benzenemethanol Derivative B0.5Autophagy inductionModerate efficacy in neuroprotection
Botulinum Neurotoxin Inhibitor0.05Metalloprotease inhibitionEffective in preventing neurotoxin activity

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural identity of (S)-α-(aminomethyl)-2-chlorobenzenemethanol hydrochloride?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Compare the sample’s IR spectrum to a reference spectrum to confirm functional groups (e.g., -NH2, -Cl, and -OH stretches) .
  • Chloride Ion Test : Verify the presence of hydrochloride via silver nitrate precipitation or ion chromatography .
  • Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve the stereochemistry (S-configuration) and confirm substituent positions (e.g., 2-chloro and aminomethyl groups) .

Q. How can researchers design a synthetic route for this compound while preserving stereochemical purity?

  • Methodological Answer :

  • Chiral Pool Synthesis : Start with (S)-ephedrine derivatives (e.g., (1S,2R)-2-methylamino-1-phenylpropan-1-ol hydrochloride) as chiral precursors to introduce the (S)-configuration .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) during key steps like reductive amination to control stereochemistry .
  • Protection-Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect the aminomethyl group during chlorination to prevent racemization .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for adrenergic receptor affinity using radiolabeled ligands (e.g., [<sup>3</sup>H]dihydroalprenolol) to assess potential vasoactive effects .
  • Enzyme Inhibition Studies : Test inhibitory activity against monoamine oxidases (MAOs) via spectrophotometric detection of hydrogen peroxide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Answer :

  • Meta-Analysis of Experimental Conditions : Compare buffer pH, temperature, and cell lines used in conflicting studies. For example, adrenergic activity may vary with pH due to protonation of the aminomethyl group .
  • Isomer-Specific Activity Profiling : Use chiral HPLC to isolate enantiomers and test individually, as impurities in stereochemical synthesis can skew results .
  • Computational Docking Simulations : Model ligand-receptor interactions (e.g., with α2-adrenergic receptors) to identify structural determinants of activity discrepancies .

Q. What strategies ensure stability of the hydrochloride salt during long-term storage?

  • Methodological Answer :

  • Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis of the hydrochloride salt .
  • Controlled Humidity Storage : Use desiccants (e.g., silica gel) in airtight containers to maintain <10% relative humidity, minimizing hygroscopic degradation .
  • Stability-Indicating Assays : Monitor degradation via HPLC with UV detection at 254 nm; track peaks corresponding to hydrolyzed byproducts (e.g., free benzenemethanol) .

Q. How can enantiomeric purity be validated during scale-up synthesis?

  • Methodological Answer :

  • Chiral Stationary Phase HPLC : Use columns like Chiralpak AD-H with a hexane/isopropanol mobile phase to resolve (S)- and (R)-enantiomers; quantify purity via peak area integration .
  • Circular Dichroism (CD) Spectroscopy : Compare the sample’s CD spectrum to a reference standard to confirm the (S)-configuration .
  • X-ray Crystallography : Resolve crystal structures of synthesized batches to confirm absolute configuration .

Q. What metabolic pathways should be prioritized in preclinical pharmacokinetic studies?

  • Methodological Answer :

  • Hepatic Microsome Assays : Incubate the compound with human liver microsomes and NADPH to identify phase I metabolites (e.g., N-demethylation or hydroxylation) .
  • CYP450 Isozyme Profiling : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes responsible for metabolism .
  • Mass Spectrometry (LC-MS/MS) : Characterize metabolites via fragmentation patterns and compare to synthetic standards .

Data Contradiction Analysis

Q. How to address conflicting data on environmental persistence in regulatory submissions?

  • Methodological Answer :

  • Site-Specific Degradation Studies : Conduct hydrolysis/photolysis experiments under varied conditions (e.g., pH 5–9, UV light exposure) to model environmental behavior .
  • QSAR Modeling : Apply quantitative structure-activity relationship models to predict biodegradability based on logP and electronic parameters (e.g., Hammett constants) .
  • Comparative Toxicity Testing : Evaluate ecotoxicity in multiple species (e.g., Daphnia magna, algae) to identify sensitivity thresholds .

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